![molecular formula C24H27FN4O3 B2990889 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione CAS No. 892288-13-0](/img/structure/B2990889.png)
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
This compound is a quinazoline derivative, which is a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . It also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline and piperazine rings, as well as the pentyl (five-carbon) chain and the carbonyl group attached to the piperazine ring .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The reactivity of this specific compound would depend on the exact positions of the various functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water .Scientific Research Applications
Environment-sensitive Fluorescent Ligands
A series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, including those with a structure similar to the query compound, have been synthesized and characterized for their high affinity to 5-HT1A receptors and fluorescence properties. These compounds are designed to visualize 5-HT1A receptors overexpressed in cells, making them valuable tools in fluorescence microscopy and receptor localization studies without invoking drug usage specifics (Lacivita et al., 2009).
Luminescent Properties and Photo-induced Electron Transfer
Research on novel piperazine substituted naphthalimide model compounds reveals their fluorescence quantum yields and the capability for photo-induced electron transfer (PET), indicating potential applications in pH sensing and molecular electronics. This highlights the compound's usefulness beyond pharmacological effects, focusing on its luminescent properties (Gan et al., 2003).
Antibacterial Quinolones
Studies have synthesized novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids with varying piperazines, demonstrating similar in vitro antibacterial activity to known compounds such as ciprofloxacin. This research area focuses on developing new antibacterial agents without discussing drug-specific uses or side effects (Ziegler et al., 1990).
Synthesis and Antimicrobial Study of Fluoroquinolone-based Compounds
A study describes the synthesis of fluoroquinolone-based 4-thiazolidinones and evaluates their antifungal and antibacterial activities. This research further extends the application of piperazine derivatives in the development of new antimicrobial agents, providing insights into their synthesis and structural activity relationships without detailing clinical drug applications (Patel & Patel, 2010).
Photostability Studies
The photostability of compounds such as ciprofloxacin, which share structural similarities with the query compound, has been studied in aqueous solutions. These studies offer insights into the photophysical behavior of fluoroquinolones and piperazine derivatives, contributing to our understanding of their stability under light exposure without touching upon their pharmacological attributes (Mella et al., 2001).
Mechanism of Action
properties
IUPAC Name |
7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c1-2-3-6-11-29-23(31)18-10-9-17(16-20(18)26-24(29)32)22(30)28-14-12-27(13-15-28)21-8-5-4-7-19(21)25/h4-5,7-10,16H,2-3,6,11-15H2,1H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVSPAXLRKCXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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